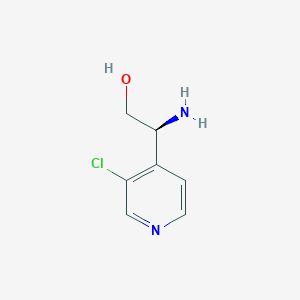

(2s)-2-Amino-2-(3-chloro(4-pyridyl))ethan-1-ol

Description

Properties

Molecular Formula |

C7H9ClN2O |

|---|---|

Molecular Weight |

172.61 g/mol |

IUPAC Name |

(2S)-2-amino-2-(3-chloropyridin-4-yl)ethanol |

InChI |

InChI=1S/C7H9ClN2O/c8-6-3-10-2-1-5(6)7(9)4-11/h1-3,7,11H,4,9H2/t7-/m1/s1 |

InChI Key |

PUAQERXTBTYTIB-SSDOTTSWSA-N |

Isomeric SMILES |

C1=CN=CC(=C1[C@@H](CO)N)Cl |

Canonical SMILES |

C1=CN=CC(=C1C(CO)N)Cl |

Origin of Product |

United States |

Biological Activity

(2s)-2-Amino-2-(3-chloro(4-pyridyl))ethan-1-ol, commonly referred to as a pyridine derivative, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its significance in medicinal chemistry.

- Molecular Formula : C7H9ClN2O

- CAS Number : 749192-75-4

- IUPAC Name : (2s)-2-Amino-2-(3-chloro(4-pyridyl))ethan-1-ol

Synthesis

The synthesis of (2s)-2-amino-2-(3-chloro(4-pyridyl))ethan-1-ol typically involves the reaction of 3-chloro-4-pyridinecarboxaldehyde with appropriate amines under controlled conditions. The synthetic route generally includes:

- Formation of the intermediate : Reaction with a suitable amine.

- Purification : The product is often purified through recrystallization or chromatography.

Biological Activity

The biological activity of (2s)-2-amino-2-(3-chloro(4-pyridyl))ethan-1-ol has been evaluated in various studies, focusing on its potential as an inhibitor in several biological pathways.

Antitumor Activity

Research indicates that compounds similar to (2s)-2-amino-2-(3-chloro(4-pyridyl))ethan-1-ol exhibit significant antitumor properties. For example, derivatives of pyridine have been shown to inhibit the growth of various cancer cell lines, including colon cancer cells. These compounds interact with growth factor receptors such as EGFR and VEGFR, leading to reduced tumor proliferation .

The proposed mechanism involves:

- Inhibition of Tyrosine Kinases : The compound may inhibit tyrosine kinase activity, which is crucial for cancer cell signaling pathways.

- Membrane Interaction : Studies suggest that these compounds can intercalate into lipid bilayers, affecting membrane integrity and function, which may lead to apoptosis in cancer cells .

Table 1: Summary of Biological Activities

| Study Reference | Biological Activity | Cell Lines Tested | IC50 Value |

|---|---|---|---|

| Dubinina et al. (2007) | Antiproliferative | HCT116, SW620 | 1.0–1.6 × 10⁻⁸ M |

| Kuznietsova et al. (2013) | In vivo tumor growth inhibition | Rat colon cancer model | Not specified |

| Garmanchuk et al. (2016) | Antioxidant properties | Various assays | Low toxicity observed |

Detailed Findings

- Antiproliferative Effects : In vitro studies demonstrated that (2s)-2-amino-2-(3-chloro(4-pyridyl))ethan-1-ol significantly inhibits the proliferation of colon cancer cell lines with IC50 values in the nanomolar range.

- In Vivo Studies : Animal models have shown that treatment with this compound leads to a marked reduction in tumor size and weight compared to control groups, indicating its potential as a therapeutic agent .

- Mechanistic Insights : Molecular docking studies have suggested that the compound binds effectively to the ATP-binding sites of key receptors involved in tumor growth, which could explain its potent inhibitory effects on cancer cell proliferation .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that compounds containing pyridine rings, such as (2S)-2-amino-2-(3-chloro(4-pyridyl))ethan-1-ol, exhibit significant anticancer properties. A study published in Nature Communications highlighted the compound's potential as a selective inhibitor of the B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in several cancers, including diffuse large B-cell lymphoma (DLBCL) . The compound's ability to inhibit BCL6 was linked to its structural features that allow for effective binding to the target site.

2. Neuropharmacology

The compound has also been investigated for its neuropharmacological effects. Pyridine derivatives are known for their role in modulating neurotransmitter systems. Studies have shown that related compounds can influence dopamine and serotonin receptors, making them potential candidates for treating neurological disorders such as depression and schizophrenia .

Agricultural Applications

1. Pesticide Development

Pyridine derivatives are commonly utilized in the development of agrochemicals, particularly pesticides. The chlorinated pyridine structure enhances biological activity against pests while maintaining a favorable safety profile for non-target organisms. Research has demonstrated that such compounds can effectively control various agricultural pests while minimizing environmental impact .

2. Herbicide Efficacy

The compound's structural characteristics contribute to its efficacy as an herbicide. By targeting specific biochemical pathways in plants, it can inhibit growth or induce phytotoxic effects on undesirable species without affecting crops . This selective action is crucial for sustainable agricultural practices.

Biochemical Research

1. Enzyme Inhibition Studies

(2S)-2-amino-2-(3-chloro(4-pyridyl))ethan-1-ol has been used in enzyme inhibition studies to understand the mechanisms of action of various biological processes. Its ability to interact with specific enzymes makes it a valuable tool in elucidating metabolic pathways and developing new therapeutic strategies .

2. Structure-Activity Relationship Studies

The compound serves as a model in structure-activity relationship (SAR) studies, which aim to correlate chemical structure with biological activity. By modifying various functional groups on the pyridine ring, researchers can optimize potency and selectivity for desired targets . This approach is essential for drug design and development.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Nature Communications (2023) | Anticancer Activity | Demonstrated selective inhibition of BCL6; potential therapeutic candidate for DLBCL. |

| Neuropharmacology Review (2022) | Neurological Disorders | Related compounds modulate neurotransmitter systems; potential treatment avenues for depression and schizophrenia. |

| Agricultural Chemistry Journal (2021) | Pesticide Development | Effective against agricultural pests; favorable environmental safety profile. |

| Biochemical Research Journal (2020) | Enzyme Inhibition | Valuable tool for understanding metabolic pathways; aids in therapeutic strategy development. |

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s analogs differ in aromatic ring systems, halogen substituents, and additional functional groups. Below is a comparative analysis:

Key Observations :

- Aromatic System: The target compound’s pyridine ring (vs.

- Halogen Effects : Chlorine (electron-withdrawing) improves metabolic stability compared to bromine (larger, may increase lipophilicity) . Fluorine (in ) enhances electronegativity and bioavailability .

Preparation Methods

Reaction of 2-Aminopyridine Derivatives with α-Acyl Lactones

A well-documented method involves the reaction of 2-amino-3-hydroxypyridine with α-acyl lactones, such as 2-acetylbutyrolactone, under acidic catalysis (e.g., p-toluenesulfonic acid) in refluxing organic solvents like xylene or chlorobenzene. This process forms intermediates that can be converted into the desired amino alcohol structure after subsequent treatment steps.

- The reaction is typically conducted at reflux temperature (~125 °C) with water removal to drive the reaction.

- The intermediate product is isolated by adding an alcoholic solvent and filtration at elevated temperatures (90-95 °C).

- The key step involves halogenation using phosphoryl chloride or related halogenating agents (thionyl chloride, phosphorous trichloride) to introduce the chloro substituent and activate the molecule for further transformations.

- The crude product is purified by extraction and chromatographic methods.

- Final conversion to the hydrochloride salt improves stability and handling.

This approach is supported by patent US8071767B2, which details the preparation of chlorinated pyridine derivatives with amino and hydroxy substituents through such lactone reactions and halogenation steps.

Halogenation and Ammonolysis Sequence

Another method involves:

- Conversion of pyridine carboxylic acid derivatives to acid chlorides using thionyl chloride.

- Reaction of the acid chloride with anhydrous ammonia in ethanol to form the corresponding amide.

- Hofmann rearrangement or degradation of the amide to yield the amino-substituted chloropyridine.

This sequence is effective for introducing the amino group adjacent to the chloropyridine ring and is described for similar chloropyridine compounds in patent CA2318412A1.

Direct Amination of Chloropyridine Derivatives

Some synthetic routes use nucleophilic substitution reactions where chloropyridine derivatives bearing leaving groups at the 4-position are reacted with ammonia or primary amines to install the amino group directly.

- This method often requires controlled conditions to avoid poly-substitution.

- Reaction solvents include ethanol or other polar solvents.

- Purification is typically achieved by recrystallization or chromatography.

While this method is more common for simpler aminochloropyridines, it may be adapted for the target compound with appropriate protecting groups and stereochemical control.

Cyclization and Functional Group Transformations from Cyanoacetate Esters

An alternative approach involves:

- Preparation of chloropyridine carboxylic acid esters via cyclization of cyanoacetate esters with substituted pyridine precursors.

- Subsequent functional group manipulation including hydrolysis, halogenation, and amination.

- This method uses solvents such as dichloromethane, ethyl acetate, or chlorobenzene and reagents like hydrogen chloride gas and thionyl chloride.

This strategy is described in European patent EP0372654A2 for related chloropyridine derivatives and can be adapted for the preparation of the amino alcohol target compound.

Stereochemical Considerations

The (2S) configuration of the amino alcohol is critical for biological activity and is typically controlled by:

- Using chiral starting materials or chiral auxiliaries.

- Employing asymmetric synthesis techniques such as chiral catalysts or resolution methods.

- Monitoring stereochemistry by chiral chromatography or NMR techniques.

The literature indicates that the stereoselective synthesis of such amino alcohols often involves enzymatic resolutions or chiral pool synthesis, though specific methods for this compound require further detailed study.

Data Table Summarizing Key Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Reaction of 2-amino-3-hydroxypyridine with α-acyl lactone | 2-amino-3-hydroxypyridine, 2-acetylbutyrolactone | p-Toluenesulfonic acid, phosphoryl chloride | Reflux in chlorobenzene/xylene, 125 °C | High yield, well-established | Requires halogenation step, purification needed |

| Halogenation and ammonolysis | Pyridine carboxylic acid derivatives | Thionyl chloride, ammonia in ethanol | Reflux, controlled pH | Direct amine introduction | Multi-step, potential side reactions |

| Direct amination of chloropyridine | Chloropyridine derivatives | Primary amines, ethanol | 50-80 °C, 2 h | Simple, mild conditions | May lack stereocontrol |

| Cyclization from cyanoacetate esters | Cyanoacetic acid esters and substituted pyridines | Thionyl chloride, HCl gas | Reflux in chlorinated solvents | Versatile for substituted pyridines | Complex multi-step process |

Research Findings and Optimization Notes

- The use of phosphoryl chloride as an activating halogenating reagent is preferred due to higher selectivity and yield compared to thionyl chloride or phosphorous trichloride.

- Solvent choice affects reaction rate and product isolation; chlorobenzene and xylene are effective for reflux conditions with water removal.

- Quenching protocols involving ice-water mixtures and pH adjustment to 4-6 facilitate precipitation of the pure compound.

- The hydrochloride salt formation enhances compound stability and crystallinity, aiding purification and storage.

- Alternative methods involving Hofmann rearrangement provide routes to the amino group but require careful control to avoid overreaction and degradation.

- Chromatographic purification remains essential to obtain high-purity enantiomeric compounds suitable for pharmaceutical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.